molecular formula C13H20O2 B086982 2-Carene-4-methanol, acetate CAS No. 15103-33-0

2-Carene-4-methanol, acetate

Cat. No. B086982
CAS RN: 15103-33-0
M. Wt: 208.3 g/mol
InChI Key: JKPMQDRFEWGKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carene-4-methanol, acetate is a natural product found in various plant species, including Juniperus communis, Pinus sylvestris, and Rosmarinus officinalis. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, agriculture, and food industry.

Scientific Research Applications

2-Carene-4-methanol, acetate has been extensively studied for its potential applications in various fields. In pharmacology, this compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been found to exhibit antitumor and antiproliferative activities, making it a potential candidate for the development of anticancer drugs.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.

Mechanism Of Action

The mechanism of action of 2-Carene-4-methanol, acetate is not fully understood. However, it is believed to exert its pharmacological activities through various mechanisms, including inhibition of prostaglandin synthesis, modulation of inflammatory mediators, and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

2-Carene-4-methanol, acetate has been found to exert various biochemical and physiological effects. In pharmacology, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Carene-4-methanol, acetate in lab experiments include its natural origin, low toxicity, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its low availability, high cost, and the need for specialized equipment for its synthesis and purification.

Future Directions

The potential applications of 2-Carene-4-methanol, acetate in various fields make it a promising compound for future research. Some of the future directions for research on this compound include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug development, agriculture, and food industry.
Conclusion:
In conclusion, 2-Carene-4-methanol, acetate is a natural product with potential applications in various fields, including pharmacology, agriculture, and food industry. The synthesis of this compound can be achieved through various methods, including steam distillation and chemical synthesis. This compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of drugs for the treatment of various diseases. Its insecticidal, repellent, and antioxidant properties make it a potential candidate for the development of natural insecticides, repellents, and food preservatives. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2-Carene-4-methanol, acetate can be achieved through various methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method used for the synthesis of this compound is steam distillation, which involves the extraction of the essential oil from plant sources. The extracted oil is then subjected to various purification techniques to obtain pure 2-Carene-4-methanol, acetate.

properties

CAS RN

15103-33-0

Product Name

2-Carene-4-methanol, acetate

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate

InChI

InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3

InChI Key

JKPMQDRFEWGKLS-UHFFFAOYSA-N

SMILES

CC1=CC2C(C2(C)C)CC1COC(=O)C

Canonical SMILES

CC1=CC2C(C2(C)C)CC1COC(=O)C

Other CAS RN

15103-33-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.